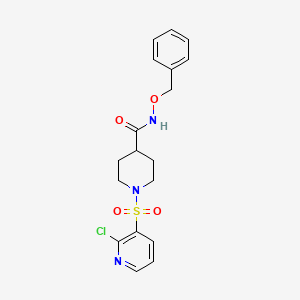

1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide

描述

1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

属性

IUPAC Name |

1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c19-17-16(7-4-10-20-17)27(24,25)22-11-8-15(9-12-22)18(23)21-26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKAHTFAWWMXDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NOCC2=CC=CC=C2)S(=O)(=O)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide involves multiple steps, starting with the preparation of the piperidine ring. The synthetic route typically includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via nucleophilic substitution reactions.

Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

化学反应分析

1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

相似化合物的比较

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions. The compound has diverse scientific research applications and exerts its effects through specific molecular mechanisms. Comparing it with similar compounds highlights its unique properties and potential for further research and development.

生物活性

The compound 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

This compound features a chloropyridine moiety, a sulfonamide group, and a piperidine derivative, which are known to contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit inhibition of specific enzymes or receptors involved in various biological pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases and can also interfere with the function of certain proteases.

Antiviral Activity

A study highlighted the antiviral potential of chloropyridinyl derivatives against SARS-CoV-2 3CL protease. In vitro assays demonstrated that compounds with similar structures exhibited significant inhibitory activity against this enzyme, which is critical for viral replication. The most potent inhibitors had IC50 values in the low nanomolar range, suggesting strong interaction with the target enzyme .

Anticancer Properties

Another area of interest is the anticancer activity of related compounds. For instance, some derivatives have shown promise in inhibiting protein arginine methyltransferase 5 (PRMT5), which plays a role in cancer cell proliferation. Inhibition of PRMT5 can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

- SARS-CoV-2 Inhibition : A series of chloropyridinyl esters were synthesized and evaluated for their ability to inhibit SARS-CoV-2 3CL protease. The results indicated that certain derivatives achieved IC50 values as low as 160 nM, demonstrating their potential as antiviral agents .

- PRMT5 Inhibition : Compounds structurally related to this compound were tested for their efficacy as PRMT5 inhibitors. These studies revealed that some derivatives effectively inhibited PRMT5 activity, leading to significant reductions in cancer cell viability .

Data Tables

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound 9a | SARS-CoV-2 3CLpro | 160 | Antiviral |

| Compound 11a | PRMT5 | <100 | Anticancer |

| Compound 13b | SARS-CoV-2 3CLpro | 670 | Antiviral |

常见问题

Q. What multi-step synthetic strategies are employed for synthesizing 1-(2-chloropyridin-3-yl)sulfonyl-N-phenylmethoxypiperidine-4-carboxamide, and how can intermediates be characterized?

Methodological Answer: The synthesis involves sequential functionalization of the piperidine core, sulfonylation, and coupling reactions. Key steps include:

- Piperidine functionalization: Introduction of the methoxy and phenyl groups via nucleophilic substitution or reductive amination .

- Sulfonylation: Reaction of 2-chloropyridine-3-sulfonyl chloride with the piperidine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl bridge .

- Final coupling: Amidation or carboxamide formation using activated esters (e.g., HATU/DCC) with N-phenylmethoxyamine .

Intermediate Characterization: - NMR (¹H/¹³C): Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for SO₂) and piperidine protons (δ ~1.5–3.0 ppm) .

- LC-MS: Monitor mass-to-charge ratios (e.g., [M+H]+) to confirm intermediate masses .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- Nuclear Magnetic Resonance (NMR): 2D NMR (COSY, HSQC) resolves overlapping signals from the piperidine, sulfonyl, and chloropyridine moieties .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₁₉ClN₂O₄S) with <5 ppm error .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods, nitrile gloves, and closed systems due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

- Analog Design: Modify substituents on the phenyl (e.g., electron-withdrawing groups) or piperidine (e.g., methyl groups for lipophilicity) to enhance target binding .

- Biological Screening: Test analogs in enzyme inhibition assays (e.g., kinase panels) or receptor-binding studies (e.g., GPCRs) with IC₅₀/EC₅₀ determination .

- Case Study: Replace the chloropyridine with a fluorophenyl group (as in ) to assess impact on selectivity .

Q. What computational approaches predict target interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., kinases) with PyMOL visualization .

- ADMET Prediction: SwissADME calculates logP (lipophilicity) and CNS permeability, while ProTox-II predicts toxicity profiles .

- MD Simulations: GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

- Assay Validation: Replicate experiments with positive controls (e.g., staurosporine for kinase inhibition) and standardized protocols .

- Data Triangulation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Statistical Analysis: Apply ANOVA or Bayesian modeling to identify outliers and confirm significance (p<0.05) .

Q. What strategies improve metabolic stability and bioavailability?

Methodological Answer:

- Prodrug Design: Introduce ester or amide prodrug moieties to enhance solubility (e.g., methoxy to phosphate) .

- Cytochrome P450 Inhibition: Test with human liver microsomes to identify metabolic hotspots (e.g., piperidine N-oxidation) .

- Formulation: Use nanocarriers (e.g., liposomes) or co-solvents (PEG 400) to improve aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。